N-(2,5-dimethoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 3-methoxyphenyl group at the 6-position and a sulfanylacetamide moiety at the 3-position. The acetamide side chain is further functionalized with a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-15-6-4-5-14(11-15)17-8-10-21(24-23-17)29-13-20(25)22-18-12-16(27-2)7-9-19(18)28-3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRXNHRUCSNBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which is crucial for understanding its biological interactions. The structural components include:
- A pyridazine ring which is known for its role in various biological activities.
- Methoxyphenyl groups that can influence the compound's lipophilicity and receptor binding.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:
- Antitumor activity
- Anti-inflammatory effects
- Antimicrobial properties
Antitumor Activity
Several studies have highlighted the antitumor potential of similar pyridazine derivatives. For example, pyrazole derivatives have shown significant inhibition against various cancer cell lines, suggesting that modifications in the structure can enhance anticancer properties .
Anti-inflammatory Effects
Research has demonstrated that compounds with similar structures can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and reduce oxidative stress, which are critical in chronic inflammatory diseases .
Antimicrobial Properties
Compounds featuring sulfur moieties have been noted for their antimicrobial activities. The presence of the sulfanyl group in this compound may contribute to its ability to combat bacterial infections, as seen in related studies on thioether compounds .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses to stimuli.
- Oxidative Stress Reduction : By enhancing antioxidant defenses, it can mitigate cellular damage in various disease states.
Case Studies and Research Findings
-
Antitumor Efficacy : A study investigating a series of pyridazine derivatives found that modifications at the 6-position significantly increased cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to mitochondrial dysfunction and activation of caspase pathways.
Compound Cell Line IC50 (µM) Mechanism Compound A MCF-7 12.5 Apoptosis via caspases N-(2,5-Dimethoxy) MDA-MB-231 8.0 Mitochondrial disruption -
Anti-inflammatory Activity : In a model of acute inflammation induced by lipopolysaccharides (LPS), compounds similar to this compound demonstrated significant reductions in TNF-alpha levels.
Treatment TNF-alpha (pg/mL) Control (pg/mL) Vehicle Control 250 0 Compound Treatment 75
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential applications in pharmacology and therapeutic development. This article explores its scientific research applications, highlighting its biological activities and potential therapeutic uses.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. These findings suggest that the compound could be evaluated for its effectiveness against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties. The presence of sulfur in the structure may enhance its interaction with microbial enzymes or receptors, leading to inhibition of bacterial growth. Future studies could explore the efficacy of this compound against resistant bacterial strains, contributing to the development of new antimicrobial therapies .
Neurological Applications
The compound's potential neuroprotective effects are also noteworthy. Research into related benzamide compounds has revealed their ability to interact with central nervous system targets, potentially offering therapeutic benefits in neurodegenerative diseases. Investigating this compound in this context could yield insights into its role as a neuroprotective agent .
Case Study 1: Anticancer Screening
A study conducted on a library of drug candidates identified several promising compounds with anticancer activity through high-throughput screening on multicellular spheroids. The results indicated that compounds structurally related to this compound showed significant cytotoxicity against various cancer cell lines, supporting further investigation into their mechanism of action .
Case Study 2: Antimicrobial Efficacy
In a comparative study of sulfur-containing compounds, researchers found that derivatives similar to this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for structural optimization to enhance potency and selectivity .
Table 1: Summary of Biological Activities
Table 2: Comparative Studies on Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several derivatives reported in patents and research articles. Key analogues include:
Key Observations :
- Core Heterocycle Influence : Replacement of pyridazine with benzothiazole (e.g., compound from ) reduces planarity but introduces electron-withdrawing -CF3 groups, which may improve binding to hydrophobic pockets . Pyrimidine-based analogues () show kinase inhibition, suggesting that the pyridazine core in the target compound could offer distinct selectivity .
- Substituent Effects : Methoxy groups at the 2,5-positions on the phenyl ring (target compound) likely enhance solubility compared to halogenated analogues (e.g., -Cl in ). The -CF3 group in benzothiazole derivatives () increases metabolic stability but may reduce cell permeability .
- Sulfanyl vs.
Pharmacological and Biochemical Comparisons
- Metabolic Stability: Methoxy groups in the target compound may slow oxidative metabolism compared to non-substituted phenyl rings in analogues like N-(3-methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (), which lacks stabilizing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
